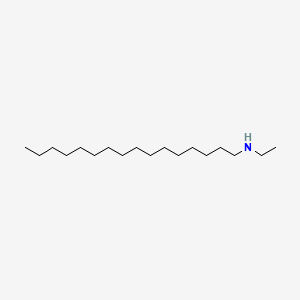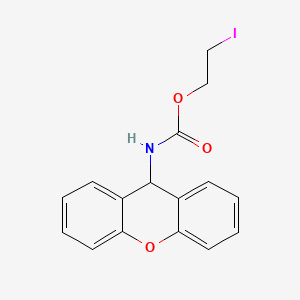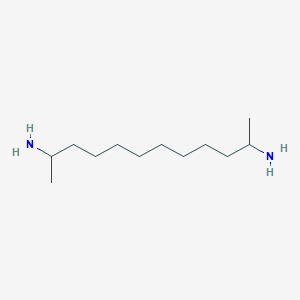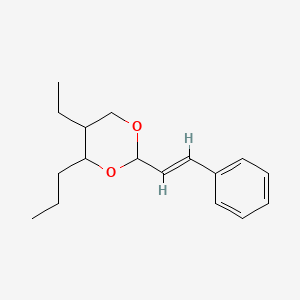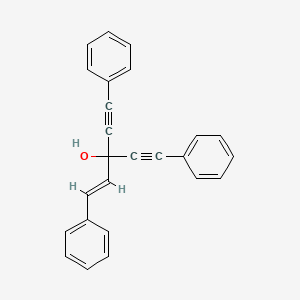
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol is an organic compound characterized by its complex structure, which includes phenyl groups, ethynyl groups, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the enyne: This can be achieved through a coupling reaction between a phenylacetylene derivative and a suitable halide.
Addition of the phenyl groups: This step might involve the use of Grignard reagents or organolithium reagents to introduce the phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol or alkane derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,5-diphenyl-1-pentene: A simpler compound with similar phenyl groups but lacking the ethynyl and hydroxyl groups.
1,5-diphenyl-3-pentyn-1-ol: Similar structure but with different positioning of the functional groups.
Propiedades
Número CAS |
5394-80-9 |
|---|---|
Fórmula molecular |
C25H18O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C25H18O/c26-25(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19,26H/b19-16+ |
Clave InChI |
JJQDIWJXVDJXRH-KNTRCKAVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



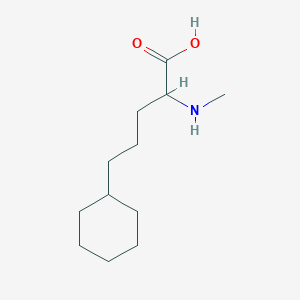
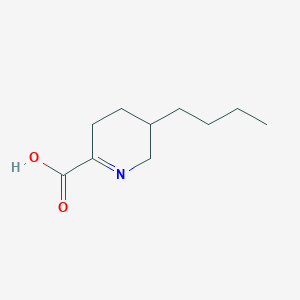
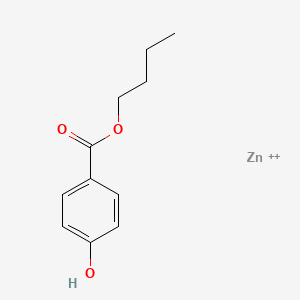


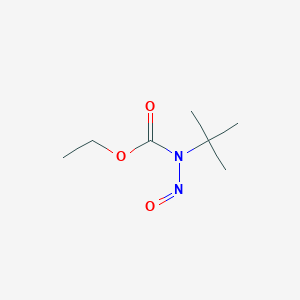
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
